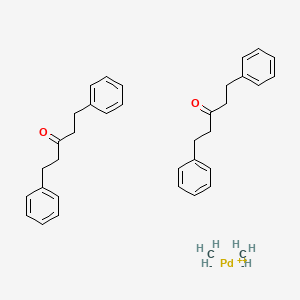
Carbanide;1,5-diphenylpentan-3-one;palladium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is a complex compound that combines the properties of carbanides, ketones, and palladium complexes. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. The presence of palladium(2+) in the compound makes it a valuable catalyst in various chemical reactions, particularly in carbonylation and hydrogenation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) typically involves the reaction of 1,5-diphenylpentan-3-one with a palladium(2+) salt in the presence of a suitable ligand. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . The temperature and pressure conditions can vary depending on the specific reaction setup, but they are generally maintained at moderate levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) may involve continuous flow reactors to enhance efficiency and scalability. The use of high-throughput screening techniques can help in optimizing the reaction conditions and identifying the most effective catalysts and ligands for the synthesis . Additionally, advanced purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
科学的研究の応用
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) has a wide range of applications in scientific research:
作用機序
The mechanism of action of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) involves the coordination of the palladium(2+) ion with the carbonyl and carbanide groups. This coordination activates the compound towards various chemical transformations. The palladium(2+) ion acts as a Lewis acid, facilitating the formation of reactive intermediates that undergo subsequent reactions to form the desired products . The molecular targets and pathways involved in these reactions include the activation of carbon-hydrogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
類似化合物との比較
Similar Compounds
1,5-diphenylpentan-3-one: A ketone that lacks the palladium(2+) ion and thus has different reactivity and applications.
Palladium(2+) complexes: Various palladium(2+) complexes with different ligands that exhibit unique catalytic properties.
Uniqueness
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is unique due to the combination of carbanide, ketone, and palladium(2+) functionalities. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in both academic research and industrial applications .
特性
分子式 |
C36H42O2Pd |
|---|---|
分子量 |
613.1 g/mol |
IUPAC名 |
carbanide;1,5-diphenylpentan-3-one;palladium(2+) |
InChI |
InChI=1S/2C17H18O.2CH3.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;;/h2*1-10H,11-14H2;2*1H3;/q;;2*-1;+2 |
InChIキー |
PWIVFBMIXWZPAS-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


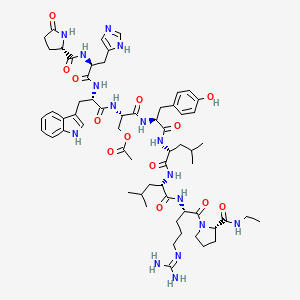

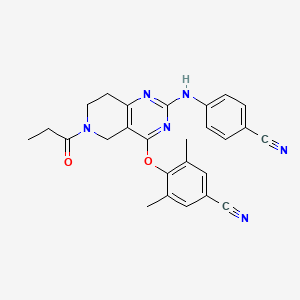
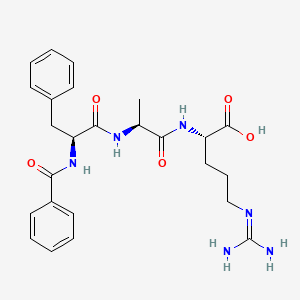

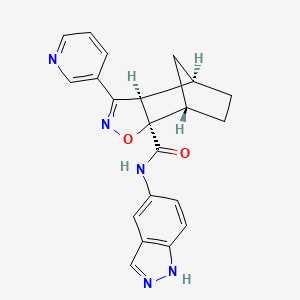
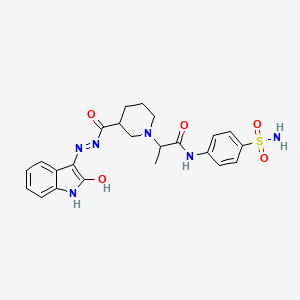
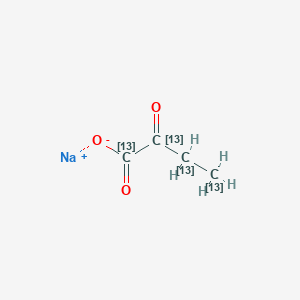

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
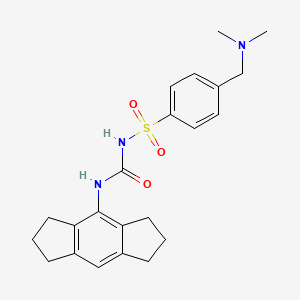
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
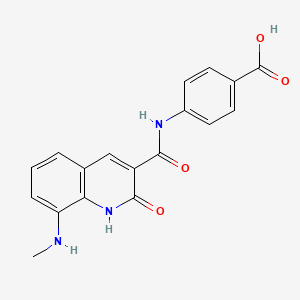
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
